5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound featuring a fluorophenyl group, an ethenyl linkage, a tetrahydroisoquinoline moiety, and an oxazole ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzaldehyde and tetrahydroisoquinoline derivatives. The key steps may involve:
Condensation Reactions: Combining 4-fluorobenzaldehyde with an appropriate amine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the oxazole ring.
Functional Group Transformations: Introduction of the carbonitrile group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or amines.
Scientific Research Applications
2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study biological pathways and interactions, potentially leading to new insights in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and the oxazole ring are likely involved in binding interactions, while the tetrahydroisoquinoline moiety may influence the compound’s overall conformation and reactivity. These interactions can modulate specific biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile is unique due to its combination of structural features, including the fluorophenyl group, the ethenyl linkage, and the oxazole ring with a carbonitrile group. This combination imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H16FN3O |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H16FN3O/c22-18-8-5-15(6-9-18)7-10-20-24-19(13-23)21(26-20)25-12-11-16-3-1-2-4-17(16)14-25/h1-10H,11-12,14H2/b10-7+ |
InChI Key |
BQMOKKPLKOGEPZ-JXMROGBWSA-N |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)F)C#N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(N=C(O3)C=CC4=CC=C(C=C4)F)C#N |
Origin of Product |
United States |
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